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Computational Discovery & Experimental Workflow

The identification of saracatinib as a potential treatment for Idiopathic Pulmonary Fibrosis (IPF) began with
an innovative, data-driven drug repurposing approach. The workflow below illustrates the key stages of this

process, from computational analysis to experimental validation across various models [1] [2].
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Step 1: Computational Discovery Step 2: Multi-Model Experimental Validation

Start: In-Silico Drug Generate Transcriptomic In Vitro Model:
Repurposing Approach Signatures for 32 Compounds Normal Human L.ung Fibroblasts
(TGF-B stimulated)

l :

Build Disease Library from LD el

700+ Public IPF Signatures BRI & e i =
Murine Models

l :

Calculate Connectivity Score 2LATI LTS

. _ . . Mouse & Human Precision-Cut
(Negative Score = Potential to Revert Disease) Lung Slices (PCLSs)

Conclusion & Clinical Result: Saracatinib shows strong Comparative Analysis vs.
Implication negative connectivity with IPF Nintedanib & Pirfenidone

Click to download full resolution via product page

This integrated workflow led to the finding that saracatinib was equal or superior to nintedanib and

pirfenidone in blocking fibrogenic responses across all tested models [1].

Comparative Efficacy in Preclinical Models

The following tables summarize the key experimental findings that demonstrate saracatinib's antifibrotic

efficacy relative to the two FDA-approved drugs, nintedanib and pirfenidone.

Table 1: Summary of Preclinical Experimental Models and Efficacy [1]

Experimental Model Treatment Details Key Efficacy Findings for Saracatinib
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| In Vitro (Normal Human Lung Fibroblasts) | TGF-f3 stimulation; treatment with compounds. | Effectively
inhibited myofibroblast differentiation and fibrogenic gene expression. | | In Vivo (Bleomycin-induced
murine model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or
superior to nintedanib (60 mg/kg) and pirfenidone (300 mg/kg). | | In Vive (Ad-TGF-f-induced murine
model) | Oral gavage, 20 mg/kg daily (Days 10-28). | Attenuated lung fibrosis; efficacy was equal or superior
to nintedanib and pirfenidone. | | Ex Vive (Human Precision-Cut Lung Slices from IPF patients) | Treatment

with 0.6 pM. | Ameliorated fibrosis and inflammatory cascades, confirming potential therapeutic efficacy in

human tissue. |

Table 2: Detailed Experimental Protocols for Key Assays [1]

Assay Type

Detailed Methodology

Key Outcome Measurements

Cytotoxicity
Assay (MTT)

Drug
Accumulation
Assay

Transcriptomic
Analysis

ATPase Assay

Cells exposed to anticancer drugs
with/without saracatinib. Cell viability
measured after incubation with MTT
reagent [3].

ABCB1-overexpressing cells incubated with
Doxorubicin or Rhodamine 123 with/without
saracatinib. Fluorescence measured by
flow cytometry [3].

RNA sequencing of TGF-f3-stimulated
fibroblasts and whole-lung extracts from
animal models. Gene set enrichment
analysis (GSEA) performed [1].

Membrane vesicles from ABCB1-
overexpressing cells incubated with
saracatinib; ATP consumption measured

3],

IC50 (half-maximal inhibitory
concentration); Fold-reversal of
Multidrug Resistance (MDR).

Increased intracellular
accumulation of fluorescent
substrates indicates inhibition of
ABCBL efflux activity.

Reversion of disease-associated
gene signatures (e.g., Epithelial-
Mesenchymal Transition, TGF-f3
signaling).

Stimulation or inhibition of ATPase
activity indicates direct interaction
with ABCBL1 transporter.

Mechanism of Action: Targeting Fibrogenic Pathways
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Transcriptomic analyses revealed that saracatinib exerts its antifibrotic effects by reverting core IPF-
associated pathways. The diagram below summarizes its mechanism of action on key fibrogenic pathways

[1].
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Clinical Development and Context

Saracatinib is an orally available, highly selective dual Src/Abl kinase inhibitor originally developed for

cancer [4]. Its repurposing for IPF is a direct result of the transcriptomic connectivity analysis.

e Current Clinical Status: A phase 1b/2a clinical trial involving 100 subjects with IPF, randomized to
receive either a placebo or 125 mg of oral saracatinib daily, is ongoing (NCT04598919) [2].

o Safety Profile: Based on prior oncological trials, the known side effects of saracatinib include
gastrointestinal disturbances, asthenia, and potential pulmonary toxicity [2] [4]. Its tolerability in an
IPF patient population, particularly in combination with existing antifibrotics, is a key objective of the
ongoing trial [2].

e Therapeutic Potential: The pleiotropic mechanism of action, targeting multiple fibrogenic pathways,
positions saracatinib as a promising candidate. The preclinical data suggests it could offer efficacy
comparable or superior to the current standard of care [1] [5].

Key Insights for Researchers
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The journey of saracatinib in IPF highlights several important concepts in modern drug development:

¢ The Power of Repurposing: This case demonstrates how a data-driven, transcriptomic approach
can efficiently identify new therapeutic uses for existing compounds, saving time and resources
compared to traditional drug discovery [1] [2] [4].

e Beyond Single Targets: The efficacy of saracatinib, like that of nintedanib and pirfenidone, appears
to stem from its ability to modulate multiple overlapping fibrotic pathways rather than inhibiting a
single target. This pleiotropic action may be critical for treating a complex disease like IPF [1] [2].

e The Critical Need for Biomarkers: A significant challenge in IPF management is the lack of
biomarkers to monitor treatment response. Identifying biomarkers of Src kinase activity will be crucial
for assessing saracatinib's effectiveness in patients in future trials [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757083/
https://www.mdpi.com/1422-0067/25/8/4565
https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757083/
https://www.smolecule.com/products/s548122?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757083/
https://www.smolecule.com/products/s548122?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757097/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9757083/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3459133/
https://www.mdpi.com/1422-0067/25/8/4565
https://pubmed.ncbi.nlm.nih.gov/35998281/
https://www.smolecule.com/products/b548122#saracatinib-transcriptomic-signature-fibrogenic-pathways
https://www.smolecule.com/products/b548122#saracatinib-transcriptomic-signature-fibrogenic-pathways
https://www.smolecule.com/products/b548122#saracatinib-transcriptomic-signature-fibrogenic-pathways
https://www.smolecule.com/products/b548122#saracatinib-transcriptomic-signature-fibrogenic-pathways
https://www.smolecule.com/products/s548122?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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